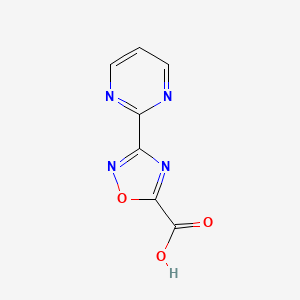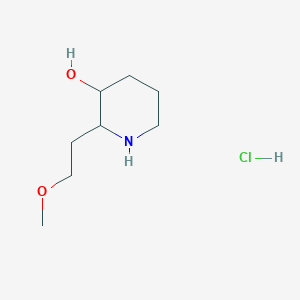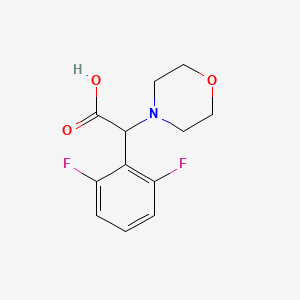
2-(2,6-Difluorophenyl)-2-morpholinoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-2-morpholinoacetic acid is an organic compound that features a difluorophenyl group and a morpholino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-morpholinoacetic acid typically involves the reaction of 2,6-difluorobenzyl bromide with morpholine in the presence of a base, followed by oxidation to introduce the acetic acid functionality. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-morpholinoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-morpholinoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholino group may participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Similar in structure but lacks the morpholino group.
2-(2,6-Difluorophenyl)acetic acid: Another related compound with a similar core structure.
Uniqueness
2-(2,6-Difluorophenyl)-2-morpholinoacetic acid is unique due to the presence of both the difluorophenyl and morpholino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and binding affinity in various contexts.
Properties
Molecular Formula |
C12H13F2NO3 |
|---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C12H13F2NO3/c13-8-2-1-3-9(14)10(8)11(12(16)17)15-4-6-18-7-5-15/h1-3,11H,4-7H2,(H,16,17) |
InChI Key |
LGRXKFMJDQODLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=C(C=CC=C2F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)
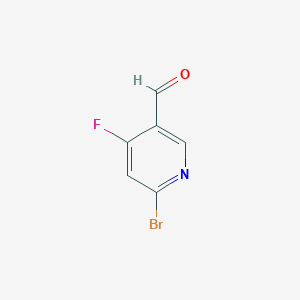
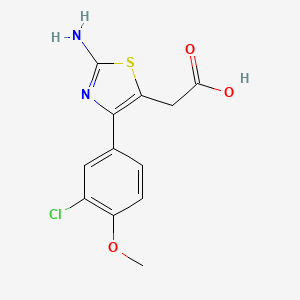

![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)


![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)

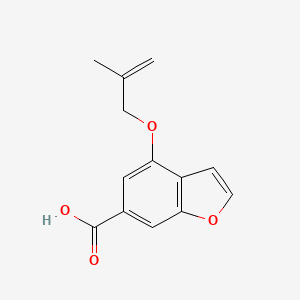
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
